molecular formula C12H16O3 B8605601 Ethyl [4-(1-hydroxyethyl)phenyl]acetate CAS No. 58262-39-8

Ethyl [4-(1-hydroxyethyl)phenyl]acetate

Cat. No.: B8605601
CAS No.: 58262-39-8
M. Wt: 208.25 g/mol
InChI Key: PQWVOQDOGCLIJP-UHFFFAOYSA-N
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Description

Properties

CAS No.

58262-39-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-[4-(1-hydroxyethyl)phenyl]acetate

InChI

InChI=1S/C12H16O3/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13/h4-7,9,13H,3,8H2,1-2H3

InChI Key

PQWVOQDOGCLIJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl [4-(1-hydroxyethyl)phenyl]acetate
  • CAS No.: 53744-50-6
  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Structure : Comprises a phenyl ring substituted with a 1-hydroxyethyl group at the para position, linked to an ethyl acetate moiety.

Physical Properties :

  • Boiling Point : 290.4°C at 760 mmHg
  • Density : 1.139 g/cm³
  • Refractive Index : 1.527
  • Hydrogen Bonding: The hydroxyethyl group enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs.

Comparison with Structural Analogs

Ethyl 4-Hydroxyphenylacetate (CAS 17138-28-2)

  • Structure : Features a para-hydroxyl group directly on the phenyl ring instead of a hydroxyethyl chain .
  • Molecular Formula : C₁₀H₁₂O₃ (identical to the target compound).
  • Key Differences :
    • Polarity : The hydroxyl group on the ring increases acidity (pKa ~10) compared to the hydroxyethyl group (pKa ~15), affecting solubility in aqueous media.
    • Bioactivity : Hydroxyphenyl derivatives are common in antimicrobial agents (e.g., compound 15 in , Tyrosol acetate) , but the hydroxyethyl substituent in the target compound may alter metabolic stability or receptor interactions.

4-Hydroxyphenethyl Acetate (Tyrosol Acetate, CAS 58556-55-1)

  • Structure : Ethyl acetate linked to a phenethyl group with a para-hydroxyl .
  • Molecular Formula : C₁₀H₁₂O₃ (identical to the target).
  • Key Differences :
    • Substituent Position : The hydroxyl is on the phenyl ring, while the target’s hydroxyethyl is on a side chain. This positional variance influences electronic effects and steric interactions.
    • Applications : Tyrosol acetate is studied for antioxidant properties , whereas the hydroxyethyl group in the target may enhance bioavailability or enzymatic resistance.

Ethyl 4-Aminophenylacetate (CAS 5438-70-0)

  • Structure: Para-aminophenyl group attached to ethyl acetate .
  • Molecular Formula: C₁₀H₁₃NO₂.
  • Key Differences: Polarity/Reactivity: The amino group (–NH₂) is more basic and nucleophilic than the hydroxyethyl group, making this compound prone to protonation or Schiff base formation. Applications: Amino-substituted esters are often intermediates in drug synthesis (e.g., antimalarials) , whereas hydroxyethyl derivatives may favor different pharmacological pathways.

Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate (CAS 1341754-12-8)

  • Structure : Incorporates a sulfanyl (–S–) bridge between the phenyl and acetate groups, with a hydroxyethyl substituent .
  • Molecular Formula : C₁₂H₁₆O₃S.
  • Key Differences :
    • Electronic Effects : The sulfur atom increases lipophilicity and may confer radical-scavenging activity.
    • Metabolism : Sulfur-containing compounds often undergo oxidation to sulfoxides or sulfones, whereas the target compound’s hydroxyethyl group may undergo esterase-mediated hydrolysis .

Data Tables

Table 1: Physical and Structural Comparison

Compound Molecular Formula Substituent Boiling Point (°C) logP* (Predicted) Key Applications
This compound C₁₀H₁₂O₃ 1-hydroxyethyl 290.4 1.2 Pharmaceuticals, Fragrances
Ethyl 4-hydroxyphenylacetate C₁₀H₁₂O₃ –OH (para) N/A 1.5 Antimicrobials
4-Hydroxyphenethyl acetate C₁₀H₁₂O₃ –OH (phenethyl) N/A 1.8 Antioxidants
Ethyl 4-aminophenylacetate C₁₀H₁₃NO₂ –NH₂ (para) N/A 0.9 Drug intermediates

*logP: Octanol-water partition coefficient (estimates lipophilicity).

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